![molecular formula C11H14O B064562 2-[4-(Propan-2-yl)phenyl]oxirane CAS No. 169272-15-5](/img/structure/B64562.png)
2-[4-(Propan-2-yl)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Propan-2-yl)phenyl]oxirane” is a chemical compound with the CAS Number: 169272-15-5 . It has a molecular weight of 162.23 and its IUPAC name is 2-(4-isopropylphenyl)oxirane . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-[4-(Propan-2-yl)phenyl]oxirane” is 1S/C11H14O/c1-8(2)9-3-5-10(6-4-9)11-7-12-11/h3-6,8,11H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-[4-(Propan-2-yl)phenyl]oxirane” is a liquid at room temperature . It has a molecular weight of 162.23 and a molecular formula of C11H14O .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A series of new 2-(phenylalkyl)oxirane-2-carboxylic acids were synthesized and evaluated for their hypoglycemic activities, demonstrating significant blood glucose-lowering effects in fasted rats. This indicates the potential of 2-[4-(Propan-2-yl)phenyl]oxirane derivatives in diabetes treatment research (Eistetter & Wolf, 1982).
Chemical Synthesis and Analysis Tools
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile chiral resolution reagent for determining the enantiomeric excess (ee) of α-chiral amines, showcasing its utility in analytical chemistry (Rodríguez-Escrich et al., 2005).
Material Science and Polymer Research
- The ring-opening polymerization of oxiranes, including compounds like 2-[4-(Propan-2-yl)phenyl]oxirane, with dicarboxylic anhydrides to produce polyesters containing ether linkages has been explored, contributing to advancements in polymer chemistry (Soeda et al., 2002).
Anticorrosive Properties and Applications
- Novel epoxy polymers derived from 2-[4-(Propan-2-yl)phenyl]oxirane were investigated for their anticorrosive performance on carbon steel in HCl medium, highlighting the compound's role in the development of protective coatings (Hsissou et al., 2020).
Catalysis and Reaction Mechanisms
- Theoretical studies on the catalytic hydrogenation of oxirane and its derivatives, including 2-[4-(Propan-2-yl)phenyl]oxirane, have been conducted to understand their reaction mechanisms, providing insights into the synthesis of alcohols and other compounds (Kuevi et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)9-3-5-10(6-4-9)11-7-12-11/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWHLBHMFVSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296311 |
Source


|
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenyl]oxirane | |
CAS RN |
169272-15-5 |
Source


|
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169272-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)
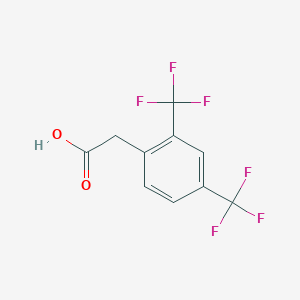
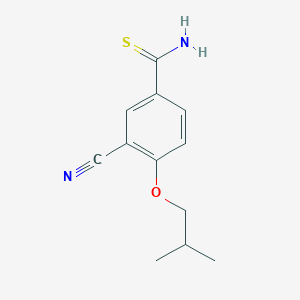
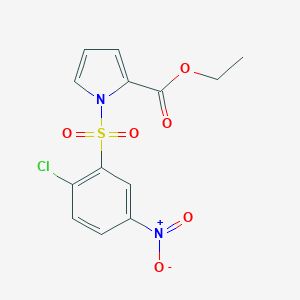
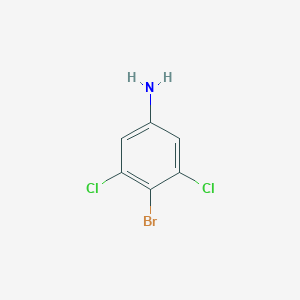
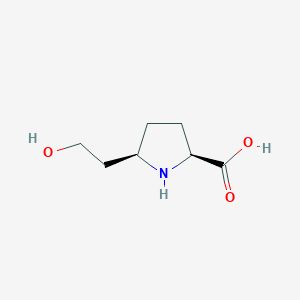
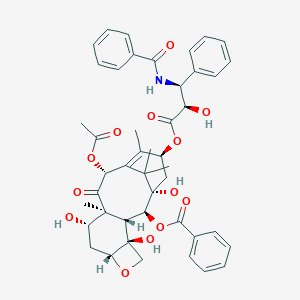
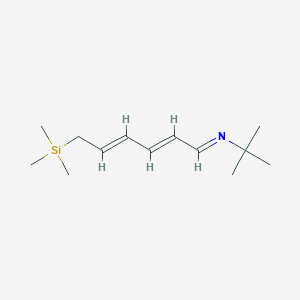
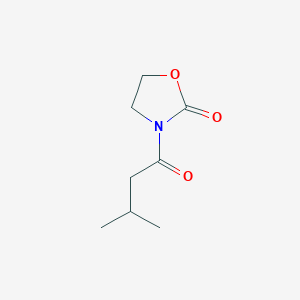
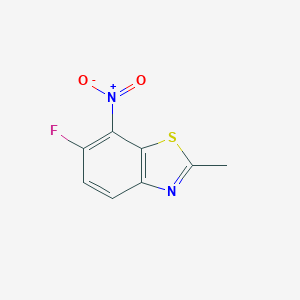
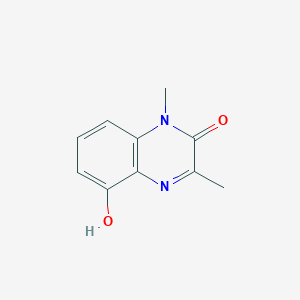
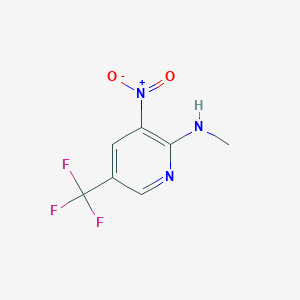
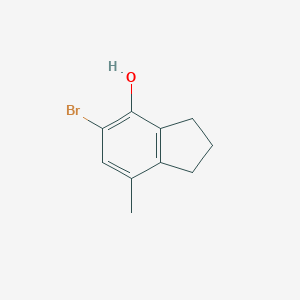
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)